molecular formula C9H8F2O2 B1358415 Methyl 2-(3,5-difluorophenyl)acetate CAS No. 210530-70-4

Methyl 2-(3,5-difluorophenyl)acetate

Cat. No. B1358415
Key on ui cas rn: 210530-70-4
M. Wt: 186.15 g/mol
InChI Key: YBJMEHGTPXJXHZ-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

A solution comprising 25 ml of acetyl chloride in 250 ml of methanol is prepared at 0° C., then, at ambient temperature, 25.5 g of 3,5-difluorophenylacetic acid are dissolved in this solution and the solution is left stirring at AT. The reaction is monitored by thin layer chromatography. After the starting material has disappeared, the medium is evaporated under reduced pressure and then the residue is dissolved in 250 ml of MTBE. The organic phase is washed three times with 100 ml of water, dried over MgSO4 and then evaporated to dryness under reduced pressure. 26.9 g of the expected compound are obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[F:5][C:6]1[CH:7]=[C:8]([CH2:13][C:14]([OH:16])=[O:15])[CH:9]=[C:10]([F:12])[CH:11]=1>CO>[F:5][C:6]1[CH:7]=[C:8]([CH2:13][C:14]([O:16][CH3:1])=[O:15])[CH:9]=[C:10]([F:12])[CH:11]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)CC(=O)O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring at AT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared at 0° C.
WAIT
Type
WAIT
Details
the solution is left
CUSTOM
Type
CUSTOM
Details
the medium is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 250 ml of MTBE
WASH
Type
WASH
Details
The organic phase is washed three times with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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